molecular formula C7HCl4N3 B15250087 2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine

2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine

Katalognummer: B15250087
Molekulargewicht: 268.9 g/mol
InChI-Schlüssel: QMJGSNARHZROQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine: is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their unique chemical properties and diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine typically involves the chlorination of pyrido[2,3-d]pyridazine derivatives. One common method is the direct chlorination of pyrido[2,3-d]pyridazine using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the formation of the pyrido[2,3-d]pyridazine core followed by sequential chlorination steps. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form pyridazine N-oxides or reduction to yield partially dechlorinated derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea in solvents like ethanol or dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Substituted pyridazines with various functional groups.

    Oxidation: Pyridazine N-oxides.

    Reduction: Partially dechlorinated pyridazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine is used as a building block in the synthesis of more complex heterocyclic compounds

Biology and Medicine: In medicinal chemistry, this compound has shown potential as a scaffold for the development of new drugs. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The presence of chlorine atoms enhances the compound’s lipophilicity, which can improve its bioavailability and interaction with biological targets.

Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides. Its ability to interact with biological systems makes it a valuable component in formulations designed to protect crops from pests and diseases.

Wirkmechanismus

The mechanism of action of 2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine and its derivatives involves interaction with specific molecular targets in biological systems. The compound can inhibit enzymes or receptors by binding to their active sites, thereby disrupting normal cellular processes. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

    2,3,5,6-Tetrachloropyridine: Similar in structure but lacks the pyridazine ring.

    2,3,5,8-Tetrachloropyrazine: Contains a pyrazine ring instead of pyridazine.

    2,3,5,8-Tetrachloropyrimidine: Contains a pyrimidine ring instead of pyridazine.

Uniqueness: 2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine is unique due to the presence of the pyridazine ring, which imparts distinct chemical and biological properties. The arrangement of chlorine atoms on the pyridazine ring enhances its reactivity and potential for functionalization compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C7HCl4N3

Molekulargewicht

268.9 g/mol

IUPAC-Name

2,3,5,8-tetrachloropyrido[2,3-d]pyridazine

InChI

InChI=1S/C7HCl4N3/c8-3-1-2-4(12-6(3)10)7(11)14-13-5(2)9/h1H

InChI-Schlüssel

QMJGSNARHZROQS-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=NC(=C1Cl)Cl)C(=NN=C2Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.